molecular formula C11H21ClN2O2 B2568474 tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride CAS No. 1956355-97-7

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride

Cat. No.: B2568474
CAS No.: 1956355-97-7
M. Wt: 248.75
InChI Key: KWCLMLVKQUKPEG-UHFFFAOYSA-N
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Description

tert-Butyl 2-azaspiro[33]heptan-6-ylcarbamate hydrochloride is a synthetic organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes dissolving tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate in dichloromethane, followed by the addition of acetaldehyde aqueous solution and acetic acid at 0°C. Sodium cyanoborohydride is then added to the reaction mixture to reduce the intermediate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
  • 2-Azaspiro[3.3]heptane hydrochloride
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the exploration of new therapeutic agents.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCLMLVKQUKPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956355-97-7
Record name tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
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